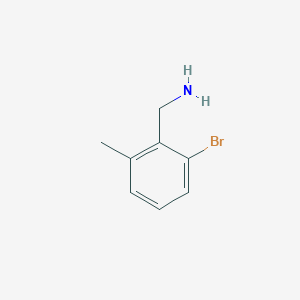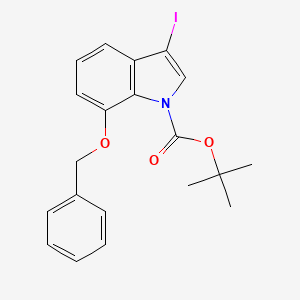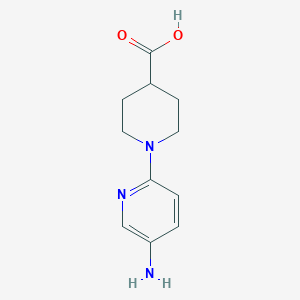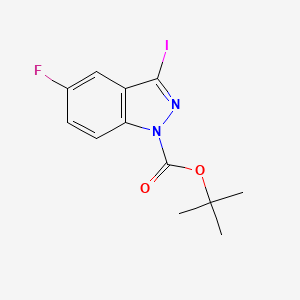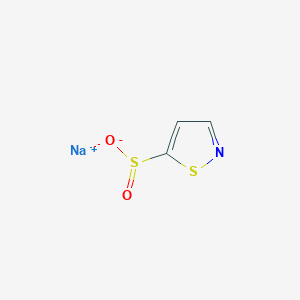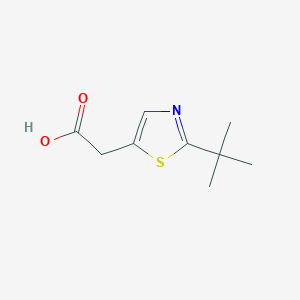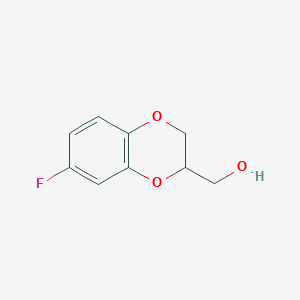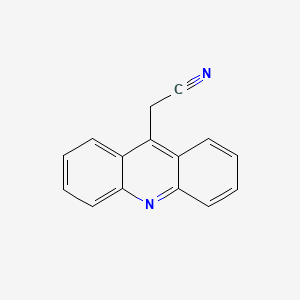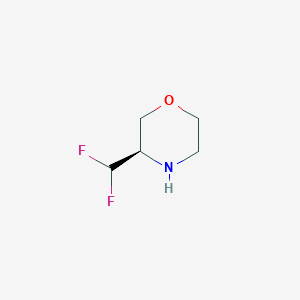![molecular formula C8H6Br2N2O B12966219 5,7-Dibromo-4-methoxypyrrolo[1,2-b]pyridazine](/img/structure/B12966219.png)
5,7-Dibromo-4-methoxypyrrolo[1,2-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dibromo-4-methoxypyrrolo[1,2-b]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a pyrrole ring. The presence of bromine atoms at positions 5 and 7, along with a methoxy group at position 4, makes this compound particularly interesting for various chemical applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibromo-4-methoxypyrrolo[1,2-b]pyridazine typically involves the bromination of a suitable pyrrolo[1,2-b]pyridazine precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dibromo-4-methoxypyrrolo[1,2-b]pyridazine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, leading to the formation of less substituted derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 5,7-diamino-4-methoxypyrrolo[1,2-b]pyridazine.
Oxidation: Formation of 4-formyl-5,7-dibromopyrrolo[1,2-b]pyridazine.
Reduction: Formation of 4-methoxypyrrolo[1,2-b]pyridazine.
Aplicaciones Científicas De Investigación
5,7-Dibromo-4-methoxypyrrolo[1,2-b]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 5,7-dibromo-4-methoxypyrrolo[1,2-b]pyridazine involves its interaction with specific molecular targets. The bromine atoms and methoxy group can participate in hydrogen bonding and van der Waals interactions, which can affect the compound’s binding affinity to enzymes or receptors. The exact pathways involved depend on the specific application, but generally, the compound can inhibit or activate certain biological processes by modulating the activity of its target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Dibromo-1,2,5-thiadiazolo[3,4-d]pyridazine: Similar in structure but contains a thiadiazole ring instead of a pyrrole ring.
5,7-Dibromo-4-chloropyrrolo[1,2-b]pyridazine: Similar but with a chlorine atom instead of a methoxy group.
5,7-Dibromo-4-hydroxypyrrolo[1,2-b]pyridazine: Similar but with a hydroxyl group instead of a methoxy group.
Uniqueness
5,7-Dibromo-4-methoxypyrrolo[1,2-b]pyridazine is unique due to the presence of both bromine atoms and a methoxy group, which provides a distinct set of chemical properties. This combination allows for versatile reactivity and makes it a valuable intermediate in the synthesis of various functional materials and bioactive compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their scientific endeavors.
Propiedades
Fórmula molecular |
C8H6Br2N2O |
|---|---|
Peso molecular |
305.95 g/mol |
Nombre IUPAC |
5,7-dibromo-4-methoxypyrrolo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H6Br2N2O/c1-13-6-2-3-11-12-7(10)4-5(9)8(6)12/h2-4H,1H3 |
Clave InChI |
NEXPQEFBXCIXAE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=NN2C1=C(C=C2Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


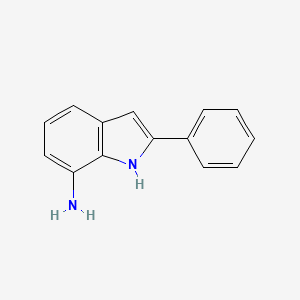
![2-Bromo-6,7-dichlorobenzo[d]thiazole](/img/structure/B12966139.png)
